molecular formula C14H8F3NO4 B6407129 4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261742-18-0

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407129
CAS No.: 1261742-18-0
M. Wt: 311.21 g/mol
InChI Key: YOKIIBBABVACTD-UHFFFAOYSA-N
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Description

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid is an aromatic compound featuring a nitro group, a trifluoromethyl group, and a carboxylic acid group

Properties

IUPAC Name

4-nitro-2-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)9-3-1-2-8(6-9)12-7-10(18(21)22)4-5-11(12)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKIIBBABVACTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691157
Record name 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261742-18-0
Record name 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, followed by the addition of fuming nitric acid dropwise

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 2-(3-trifluoromethylphenyl)benzoic acid.

    Substitution: Formation of substituted benzoic acids with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid can be compared with other nitro trifluoromethyl benzoic acids:

These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and resulting chemical behavior.

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